6-Methyl-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,3-benzoxazol-2-amine is a benzoxazole derivative, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a benzoxazole ring with a methyl group at the 6th position and an amine group at the 2nd position. Benzoxazole derivatives are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminophenol with methyl ketones under acidic conditions, followed by cyclization to form the benzoxazole ring . Various catalysts, such as metal catalysts and ionic liquid catalysts, can be employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of benzoxazole derivatives often utilizes continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as microwave irradiation and solvent-free conditions, is also gaining popularity to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
6-Methyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It exhibits potential as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound is utilized in the development of dyes, pigments, and optical brighteners.
Mechanism of Action
The mechanism of action of 6-Methyl-1,3-benzoxazol-2-amine involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It also interacts with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
- 2-Methyl-1,3-benzoxazol-6-amine
- 6-Chloro-1,3-benzoxazol-2-amine
- 6-Methyl-1,3-benzothiazol-2-amine
Comparison: 6-Methyl-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-methyl-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZUIPJBTXPNHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663634 |
Source
|
Record name | 6-Methyl-1,3-benzoxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188063-14-1 |
Source
|
Record name | 6-Methyl-1,3-benzoxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-1,3-benzoxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.